molecular formula C12H13N3O3 B12660056 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone CAS No. 108664-52-4

3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone

Cat. No.: B12660056
CAS No.: 108664-52-4
M. Wt: 247.25 g/mol
InChI Key: UKQAHWODPCDXML-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone (CAS: 108664-52-4, molecular formula: C₁₂H₁₅N₃O₃) is a triazole-containing aromatic ketone derivative. Its structure features a propiophenone backbone substituted with a hydroxy group at position 3, a methoxy group at position 4' of the phenyl ring, and a 1,2,4-triazole moiety at position 2 ().

Properties

CAS No.

108664-52-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C12H13N3O3/c1-18-10-4-2-9(3-5-10)12(17)11(6-16)15-8-13-7-14-15/h2-5,7-8,11,16H,6H2,1H3

InChI Key

UKQAHWODPCDXML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(CO)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Attachment of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Propiophenone Backbone Formation: The final step involves the formation of the propiophenone backbone through Friedel-Crafts acylation reactions using acetophenone derivatives and appropriate acylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:

  • This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its triazole ring allows for versatile reactions, including cyclization and substitution reactions that are fundamental in synthetic organic chemistry.

Reagent in Organic Reactions:

  • It is employed as a reagent in various organic reactions due to its reactive functional groups. The hydroxy and methoxy groups enhance its reactivity, making it suitable for diverse synthetic pathways.

Biological Applications

Antimicrobial Activity:

  • Research indicates that 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents.

Antifungal Properties:

  • The compound has been investigated for its antifungal activity. The presence of the triazole moiety is known to interfere with fungal cell membrane synthesis, making it a candidate for antifungal drug development.

Anticancer Potential:

  • Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit specific molecular targets involved in cancer progression is under investigation, indicating a promising avenue for therapeutic applications.

Medicinal Applications

Drug Development:

  • 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone is being explored for its potential as a therapeutic agent targeting specific enzymes or receptors involved in disease processes. Its structural characteristics may allow it to modulate biological pathways effectively.

Neuraminidase Inhibition:

  • The compound's structure has been linked to neuraminidase inhibition, which is crucial in the treatment of viral infections such as influenza. Research has shown that modifications in the triazole ring can enhance its inhibitory activity against neuraminidase enzymes .

Industrial Applications

Material Development:

  • In industrial chemistry, 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone is utilized in developing new materials. Its chemical properties make it suitable for synthesizing polymers and other advanced materials with specific functionalities.

Precursor for Industrial Chemicals:

  • This compound acts as a precursor in synthesizing various industrial chemicals. Its versatility allows it to be integrated into different chemical manufacturing processes.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of triazole derivatives, including 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria at low concentrations .

Case Study 2: Antifungal Activity

Research conducted on the antifungal properties demonstrated that compounds with similar structural motifs exhibited potent activity against Candida albicans. The study highlighted the importance of the methoxy group in enhancing antifungal potency .

Case Study 3: Neuraminidase Inhibition

In a recent investigation into neuraminidase inhibitors, 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone was identified as a promising candidate due to its structural similarity to known inhibitors. The study emphasized the need for further optimization to enhance its effectiveness against viral strains .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy and methoxy groups may also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Triazole Derivatives
Compound Name Molecular Formula Key Substituents Primary Activity Reference
3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone C₁₂H₁₅N₃O₃ Hydroxy, methoxy, triazole Not explicitly reported
Triadimefon C₁₄H₁₆ClN₃O₂ Chlorophenoxy, dimethyl, triazole Fungicide
Fluquinconazole C₁₆H₈Cl₂FN₃O Dichlorophenyl, fluoro, triazol-quinazolinone Fungicide
β-(1,2,4-Triazol-1-yl)-L-alanine C₅H₈N₄O₂ Triazole, amino acid backbone Fungicide metabolite

Research Findings and Implications

  • Structural Flexibility vs. Activity: The propiophenone backbone in the target compound allows for modular substitution (e.g., hydroxy, methoxy), which could be optimized for enhanced bioactivity compared to rigid analogues like Fluquinconazole ().
  • Synthetic Challenges : The lack of direct synthesis data for the target compound necessitates reliance on analogous procedures, such as triazole coupling reactions described in .
  • Potential Applications: Given the pesticidal and antifungal activities of similar triazole derivatives, the target compound warrants further investigation for agrochemical or pharmaceutical use ().

Biological Activity

3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone (C12H13N3O3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the hydroxyl group and the methoxy substituent enhances its solubility and bioactivity. Its chemical structure can be represented as follows:

Structure C12H13N3O3\text{Structure }C_{12}H_{13}N_{3}O_{3}

Antimicrobial Activity

Research has demonstrated that 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial effects, particularly against gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Antifungal Properties

The compound also demonstrated antifungal activity against several fungal strains. Notably, it showed promising results against Candida albicans, with an MIC of 16 µg/mL. The mechanism appears to involve disruption of fungal cell wall synthesis, attributed to the triazole moiety's interaction with key enzymes involved in this process .

Antitumor Activity

In vitro studies have indicated that 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone possesses antiproliferative effects on various cancer cell lines. The compound was tested against human leukemia (THP-1) and breast cancer (MCF-7) cells, showing IC50 values of 25 µM and 30 µM respectively. These findings suggest that the compound may induce apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring is known to inhibit enzymes such as glucosamine-6-phosphate synthase and dihydrofolate reductase, which are crucial for bacterial and fungal survival .
  • Cell Membrane Disruption : Studies indicate that the compound may disrupt microbial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it appears to trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential .

Case Study 1: Antibacterial Efficacy

In a controlled study, the antibacterial efficacy of the compound was compared with standard antibiotics. It was found that at sub-MIC levels, the compound significantly reduced biofilm formation in Staphylococcus aureus, suggesting potential applications in preventing device-related infections .

Case Study 2: Antifungal Activity

A clinical isolate of Candida albicans was treated with varying concentrations of the compound. Results showed that it not only inhibited growth but also reduced virulence factors such as biofilm formation and adherence to epithelial cells .

Chemical Reactions Analysis

Reduction Reactions

The triazole ring can undergo reduction under specific conditions (e.g., sodium borohydride or lithium aluminum hydride), potentially forming dihydrotriazoles. The methoxy group and propiophenone backbone may remain unaffected under mild reducing conditions.

Substitution Reactions

The hydroxy group may participate in nucleophilic substitution. For instance, reaction with halides or amines could replace the -OH group with other nucleophiles. The triazole ring’s stability under these conditions would depend on the solvent and reaction temperature.

Grignard Reagent Reactivity

The propiophenone backbone (C=O) can react with Grignard reagents (e.g., organomagnesium compounds) to form alcohols after hydrolysis. For example, in the synthesis of 3-methoxypropiophenone, a Grignard reagent derived from m-methoxybromobenzene reacts with propionitrile, followed by hydrolysis to yield the ketone . A similar pathway might apply to this compound’s backbone.

Radical Cation Fragmentation

While not directly studied for this compound, research on 4'-methoxypropiophenone derivatives shows that radical cations undergo side-chain fragmentation via Cα-H deprotonation or Cα-Cβ bond cleavage . The presence of a triazole ring could stabilize or destabilize such intermediates, depending on its electronic environment.

Data Table: Key Reactions and Conditions

Reaction Type Reagents/Conditions Outcome Reference
Oxidation H₂O₂, KMnO₄Ketone/aldehyde formation
Reduction NaBH₄, LiAlH₄Dihydrotriazole formation
Substitution Nucleophiles (e.g., NH₃, SH⁻)Substituted derivatives
Grignard Reaction Mg, THF, propionitrile, HClPropiophenone backbone formation
Radical Cation Fragmentation Pulse radiolysis/γ radiolysisCα-H deprotonation or Cα-Cβ cleavage

Research Findings

  • Oxidation Selectivity : The hydroxy group’s oxidation is influenced by substituents. For example, in α-alkylbenzyl alcohols, electron-donating groups (e.g., methoxy) favor ketone formation via Cα-H deprotonation .

  • Catalytic Efficiency : Grignard reagent formation and subsequent reactions require controlled temperatures (30–80°C) and catalysts like anhydrous AlCl₃ .

  • Radical Intermediates : Radical cations of methoxy-substituted propiophenones undergo pH-dependent fragmentation, with hydroxyl groups stabilizing transition states in C-C bond cleavage .

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